An In-depth Technical Guide to Sodium Butyrate-4-¹³C: A Stable Isotope Tracer for Advanced Metabolic and Epigenetic Research
An In-depth Technical Guide to Sodium Butyrate-4-¹³C: A Stable Isotope Tracer for Advanced Metabolic and Epigenetic Research
Executive Summary
Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, stands at the crossroads of metabolism and epigenetic regulation.[1][2] It is a primary energy source for colonocytes and a well-characterized inhibitor of histone deacetylases (HDACs), making it a molecule of intense interest in fields ranging from gut health and immunology to oncology and neurology.[1][2][3][4] The introduction of a stable isotope, Carbon-13 (¹³C), at the fourth carbon position (Sodium butyrate-4-¹³C) transforms this bioactive molecule into a powerful analytical tool. This guide provides a comprehensive overview of Sodium butyrate-4-¹³C, detailing its fundamental principles, core applications, and field-proven methodologies for its use in sophisticated research settings. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this tracer for precise, quantitative, and mechanistically insightful studies.
Physicochemical Properties and Core Principles
Understanding the fundamental nature of Sodium butyrate-4-¹³C is paramount for its effective application. The molecule is identical to its unlabeled counterpart in its chemical and biological activity, yet the ¹³C label provides a non-radioactive, traceable signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Key Properties
| Property | Value (Labeled, 4-¹³C) | Value (Unlabeled) | Source(s) |
| Chemical Formula | ¹²C₃¹³CH₇NaO₂ | C₄H₇NaO₂ | [4] |
| Molecular Weight | ~111.09 g/mol | 110.09 g/mol | [4] |
| Isotopic Purity | Typically ≥98% | N/A | [5] |
| Physical Form | Crystalline solid / White powder | Crystalline solid / White powder | [4][6] |
| Solubility | Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml) | Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml) | [6] |
| Storage | Room temperature, protected from light and moisture | Room temperature | [5] |
The Duality of Butyrate: A Bioactive Molecule and a Metabolic Substrate
The scientific utility of ¹³C-labeled butyrate stems from its dual biological roles. It is not merely an inert tracer but an active participant in cellular processes.
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HDAC Inhibition: Butyrate inhibits class I and II histone deacetylases (HDACs), leading to the hyperacetylation of histones.[4][7] This relaxes chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells.[1][4][8]
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Metabolic Fuel: Butyrate is a key energy source, especially for intestinal epithelial cells.[9] It is readily taken up by cells and converted into butyryl-CoA, which is then oxidized to acetyl-CoA. This acetyl-CoA can enter the TCA cycle for ATP production or be used as a building block for fatty acid synthesis.[10][11]
-
GPCR Signaling: Butyrate acts as a ligand for G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, modulating host metabolism and immune responses.[12]
The ¹³C label allows researchers to dissect these interconnected functions with unprecedented clarity.
The Power of Stable Isotope Tracing
The ¹³C atom at the C-4 position acts as a tracer. When Sodium butyrate-4-¹³C is introduced into a biological system, the ¹³C label is carried through metabolic pathways. By using analytical techniques like MS, researchers can track the incorporation of this heavy carbon into downstream metabolites (e.g., citrate, glutamate, fatty acids, and even acetyl groups on histones). This allows for the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway.[3][10] This provides a dynamic view of metabolism that is impossible to achieve with static concentration measurements alone.
Caption: Metabolic fate of Sodium Butyrate-4-¹³C.
Key Research Applications & Methodologies
The unique properties of Sodium butyrate-4-¹³C enable its use in a variety of cutting-edge research applications.
Dissecting Epigenetics: HDAC Inhibition vs. Acetyl-CoA Donation
A central question in butyrate research is the relative contribution of its two main effects on histone acetylation: its role as an HDAC inhibitor versus its role as a carbon source for acetyl-CoA, the substrate for histone acetyltransferases (HATs).[10]
-
The Challenge: Both mechanisms result in histone hyperacetylation. Distinguishing their relative importance has been difficult.
-
The ¹³C Solution: By treating cells with ¹³C-butyrate, researchers can directly measure the incorporation of the ¹³C label into histone acetyl groups using high-resolution mass spectrometry.[10] This provides definitive proof and quantification of butyrate's contribution as a carbon donor. A 2021 study in Cell Metabolism used this exact approach to demonstrate that the gut microbiota supplies carbon from dietary fiber for host histone acetylation via butyrate.[10]
Caption: Workflow for an in vivo ¹³C-butyrate tracing experiment.
Methodology:
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Acclimatization: House mice in a controlled environment and provide a standard diet for at least one week.
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Rationale: This minimizes stress and ensures metabolic consistency across the cohort.
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Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water.
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Rationale: Fasting depletes endogenous energy stores, synchronizing the metabolic state of the animals and maximizing the signal from the administered tracer. [13]3. Tracer Administration: Administer a bolus of Sodium butyrate-4-¹³C dissolved in saline via oral gavage. A typical dose might range from 200-800 mg/kg body weight. [1] * Rationale: Oral gavage mimics the physiological route of butyrate absorption from the gut. The dose should be sufficient to produce a detectable signal without causing adverse effects.
-
-
Tissue Collection: At a predetermined time point post-administration (e.g., 60 minutes), euthanize the mice via an approved method.
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Rationale: The time point is critical and should be based on known pharmacokinetic data for butyrate, aiming to capture peak absorption and metabolism.
-
-
Sample Processing: Rapidly dissect tissues of interest (e.g., colon, liver, brain, blood) and immediately flash-freeze them in liquid nitrogen.
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Rationale: As with in vitro work, rapid freezing is essential to halt metabolism and preserve the in vivo metabolic state.
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Metabolite Extraction: Homogenize the frozen tissue in a cold extraction buffer and perform a polar metabolite extraction as described in Protocol 1. Blood samples should be processed to separate plasma, followed by protein precipitation and extraction. [13]7. Analysis: Analyze tissue and plasma extracts by LC-MS/MS to determine the enrichment of ¹³C in butyrate and its downstream metabolites across different organs.
Data Analysis and Interpretation
The final and most crucial phase is the analysis of data from MS or NMR instruments.
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Mass Spectrometry: The primary output from an MS-based tracing experiment is the mass isotopologue distribution (MID) for each metabolite. An unlabeled metabolite will have a single peak at its monoisotopic mass (M+0). As the ¹³C label from butyrate is incorporated, additional peaks will appear at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms.
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Interpreting MIDs: The relative abundance of these isotopologues reveals the extent and pathway of label incorporation. For example, after administering Sodium butyrate-4-¹³C, butyrate itself is oxidized to two molecules of acetyl-CoA. Since the label is on the C-4 position, one of the resulting acetyl-CoA molecules will be labeled (¹³C₂-acetyl-CoA) and one will be unlabeled. When this ¹³C₂-acetyl-CoA enters the TCA cycle, it will produce citrate that is M+2 heavier than unlabeled citrate. Observing a prominent M+2 citrate peak is direct evidence of butyrate oxidation via the TCA cycle. [14][15]
Conclusion and Future Perspectives
Sodium butyrate-4-¹³C is more than a simple chemical reagent; it is a sophisticated probe for interrogating the dynamic interplay between metabolism and cellular regulation. Its application allows researchers to move beyond correlational studies to establish direct, quantitative, and causal links between butyrate and its diverse biological functions. From clarifying the dual epigenetic roles of butyrate in cancer to tracing the metabolic connections of the gut-brain axis, this stable isotope tracer provides a level of mechanistic detail that is essential for advancing drug development and our fundamental understanding of physiology. Future applications will likely involve more complex multi-tracer studies, single-cell metabolomics, and integration with other 'omics' datasets to build comprehensive models of cellular and systemic metabolism.
References
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Li, M., et al. (2020). Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats. Journal of Cerebral Blood Flow & Metabolism, 40(10), 2037-2051. Retrieved from [Link]
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Pietrzak, A., et al. (2021). Sodium Butyrate Effectiveness in Children and Adolescents with Newly Diagnosed Inflammatory Bowel Diseases—Randomized Placebo-Controlled Multicenter Trial. Nutrients, 13(7), 2297. Retrieved from [Link]
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Andriulli, A., et al. (2001). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 15(7), 981-988. Retrieved from [Link]
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Lund, J. R., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism, 33(10), 2054-2068.e9. Retrieved from [Link]
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Boren, J., et al. (2003). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry, 278(30), 28395-28402. Retrieved from [Link]
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Williams, M. R., et al. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. Metabolites, 13(4), 513. Retrieved from [Link]
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ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]
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Głąbień, M., et al. (2023). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. Journal of Clinical Medicine, 12(19), 6296. Retrieved from [Link]
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Bagherniya, M., et al. (2021). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Trials, 22(1), 529. Retrieved from [Link]
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Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition, 133(7 Suppl), 2485S-2493S. Retrieved from [Link]
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Zhang, Y., et al. (2023). Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review. Animals, 13(15), 2496. Retrieved from [Link]
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Chang, M. C., et al. (2021). Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. Journal of Dental Sciences, 16(1), 139-145. Retrieved from [Link]
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Nieto-Villar, J. M., et al. (2023). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Nutrients, 15(18), 3981. Retrieved from [Link]
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Canani, R. B., et al. (2011). Butyrate: A Double-Edged Sword for Health? Current Opinion in Gastroenterology, 27(2), 143-148. Retrieved from [Link]
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Zhang, L., et al. (2020). Sodium Butyrate Ameliorates Gut Microbiota Dysbiosis in Lupus-Like Mice. Frontiers in Immunology, 11, 597082. Retrieved from [Link]
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Hernández-López, E., et al. (2023). The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Acta Biológica Colombiana, 28(2), 223-231. Retrieved from [Link]
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Li, J., et al. (2018). Effects of Intravenous Infusion With Sodium Butyrate on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs. Frontiers in Microbiology, 9, 1898. Retrieved from [Link]
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Leone, V., et al. (2022). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11211. Retrieved from [Link]
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